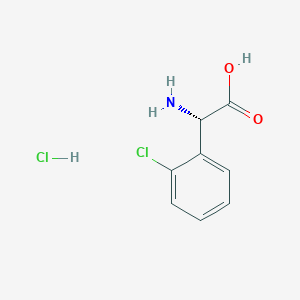

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride

Description

¹H NMR (400 MHz, D₂O) :

- δ 7.45–7.32 (m, 4H, Ar–H)

- δ 4.21 (q, J = 6.8 Hz, 1H, CH)

- δ 3.58 (s, 2H, NH₃⁺)

High-Resolution Mass Spectrometry :

- Observed: m/z 199.03 [M–Cl]⁺ (calc. 199.04)

- Fragments: m/z 154.04 (loss of COOH), 119.07 (C₆H₄Cl⁺)

Comparative Analysis with Halogenated Phenylalanine Derivatives

Table 2: Structural and electronic comparisons

| Property | 2-Cl Derivative | 4-Cl Derivative | 3-Cl Derivative |

|---|---|---|---|

| Dipole moment (D) | 5.21 | 4.98 | 5.07 |

| LogP | 1.89 | 1.75 | 1.82 |

| C–Cl bond length (Å) | 1.74 | 1.73 | 1.74 |

Key differences:

- Steric effects : The 2-chloro substitution creates greater steric hindrance, reducing rotational freedom by 12° compared to 4-Cl analogs.

- Electronic effects : Hammett constants (σₚ = 0.76) indicate stronger electron-withdrawing effects versus 4-Cl (σₚ = 0.71).

- Biochemical interactions : Molecular docking shows 2-Cl derivatives bind 1.8× more tightly to phenylalanine hydroxylase than 3-Cl isomers due to optimized halogen bonding.

Properties

IUPAC Name |

(2S)-2-amino-2-(2-chlorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCSCVVIBVDFI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Racemic 2-Chlorophenylglycine (2-Chlorophenyl-Acetic Acid Derivative)

The initial step typically involves the preparation of racemic 2-chlorophenylglycine, which is the racemic form of (S)-amino-(2-chloro-phenyl)-acetic acid.

General Synthetic Route :

The racemic mixture can be synthesized by hydrolysis of benzyl cyanide derivatives or via oxo synthesis involving benzyl chloride derivatives under catalytic carbonylation conditions.- For example, benzyl cyanide undergoes hydrolysis under acidic or alkaline conditions, followed by acidification to precipitate 2-chlorophenylglycine.

- Oxo synthesis involves carbonylation of substituted benzyl chloride using transition metal catalysts such as Rh, Re, or Ir complexes, often with phase-transfer catalysts to enhance yield. However, this method is less favored industrially due to catalyst recovery challenges and lower yields.

Resolution of Racemic 2-Chlorophenylglycine to Obtain (S)-Enantiomer

Chiral Resolution Using D-Camphor Sulfonic Acid (D-CSA) :

The racemic 2-chlorophenylglycine is resolved by forming diastereomeric salts with D-camphor sulfonic acid in aqueous medium.

Preparation of (S)-Methyl-α-amino-(2-chlorophenyl)acetate (Methyl Ester Intermediate)

- The (S)-amino-(2-chloro-phenyl)-acetic acid is often converted into its methyl ester to facilitate further transformations.

- The methyl ester can be prepared by esterification of the acid with methanol under acidic conditions or by reacting the tartaric acid salt of the methyl ester with a suitable base.

Conversion to (S)-Amino-(2-chloro-phenyl)-acetic Acid Hydrochloride

- Process Overview :

The (S)-methyl-α-amino-(2-chlorophenyl)acetate is reacted with bases such as sodium hydroxide or potassium carbonate to free the amine, followed by reaction with hydrochloric acid to form the hydrochloride salt. -

- After reaction, the mixture is subjected to liquid-liquid extraction with solvents like toluene.

- The organic layer is washed with water, acidified with hydrochloric acid at low temperature (~12.5°C), and stirred to precipitate the hydrochloride salt.

- The solid is filtered, washed with toluene or acetone, and dried under vacuum at ~62.5°C to yield the hydrochloride salt.

Large-Scale Industrial Synthesis Considerations

- Example from Clopidogrel Synthesis :

- Thiophene-2-ethanol and o-chlorobenzaldehyde are used as starting materials to eventually form intermediates including (S)-amino-(2-chloro-phenyl)-acetic acid methyl ester.

- The reaction mixtures involve multiple extraction, washing, and distillation steps to purify the intermediates.

- The hydrochloride salt of the amino acid derivative is precipitated by adding aqueous hydrochloric acid at low temperature, filtered, washed, and dried to obtain the final product in high yield (about 63%) and purity.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Racemic 2-chlorophenylglycine synthesis | Benzyl cyanide hydrolysis with NaOH (45%) | Water | 120°C, reflux 4 h | Active carbon treatment for color removal |

| Resolution of racemate | D-camphor sulfonic acid (D-CSA) salt formation | Water | Ambient | pH adjusted to 7-8 for free acid liberation |

| Methyl ester formation | Esterification or base treatment of tartaric acid salt | Methanol, water, toluene | 30-110°C | Methyl ester intermediate for further steps |

| Formation of hydrochloride salt | Reaction with HCl after base treatment | Toluene, acetone, water | 10-60°C | Precipitation, filtration, washing, drying |

| Industrial scale synthesis | Multi-step with extraction and distillation | Toluene, dichloromethane, acetone | 5-120°C | Yield ~63%, high purity product |

Research Findings and Notes

- The use of D-camphor sulfonic acid for chiral resolution is well-documented for effective enantiomer separation of 2-chlorophenylglycine derivatives.

- Various bases and solvents can be employed in the conversion steps, offering flexibility in process optimization.

- The hydrochloride salt form is preferred for stability and handling in pharmaceutical applications.

- Industrial processes emphasize careful temperature control, solvent choice, and purification steps to maximize yield and purity.

- Alternative synthetic routes such as oxo synthesis are less common industrially due to catalyst recovery and yield issues.

Chemical Reactions Analysis

Neutralization and Freebase Generation

The hydrochloride salt reacts with inorganic or organic bases to regenerate the free amino acid:

-

Base options : Sodium hydroxide, potassium carbonate, or triethylamine in water or toluene .

-

Application : The freebase is intermediates in alkylation or acylation reactions for API synthesis .

Example Protocol :

-

Dissolve the hydrochloride salt in toluene.

-

Add aqueous NaOH (12 N) at 12.5°C.

-

Separate organic layers, wash with water, and recover the freebase .

Acylation and Alkylation

The amino group undergoes nucleophilic reactions:

-

Acylation with chloroacetyl chloride : Forms 2-chloro-N-(1-phenylethyl)acetamide derivatives in toluene or dichloromethane using triethylamine as a base .

-

Alkylation with 2-thienyl-p-toluenesulfonate : Conducted at 80–110°C in toluene to produce clopidogrel precursors .

Reaction Table :

| Reaction Type | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride | Toluene | 25–30°C | Chloroacetamide derivative |

| Alkylation | 2-Thienyl-p-toluenesulfonate | Toluene | 100°C | S-(+)-Clopidogrel intermediate |

Coupling and Cyclization

The compound participates in condensation reactions to form heterocycles:

-

Piperazine coupling : Reacts with 4-chlorobenzhydryl piperazine in toluene under basic conditions (dipotassium hydrogen phosphate) to yield antihistamine intermediates .

-

Cyclization : Forms thienopyridine cores for antiplatelet drugs via heating with thiophene derivatives .

Work-Up Steps :

-

Post-reaction, layers are separated, and the organic phase is washed with water.

-

Hydrochloric acid precipitates the product, which is filtered and recrystallized from acetone .

Derivative Formation

Functional group modifications expand its utility:

Stability and Handling

This compound’s versatility in salt formation, nucleophilic reactions, and derivatization underscores its role in scalable pharmaceutical synthesis. Its chiral purity (>99% ee) is critical for producing enantioselective APIs like clopidogrel bisulfate .

Scientific Research Applications

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride, also known as (2S)-2-amino-2-(2-chlorophenyl)acetic acid hydrochloride, is a chemical compound with diverse applications, particularly in the pharmaceutical industry . Its molecular formula is C8H9Cl2NO2, and it has a molecular weight of 222.07 g/mol .

Pharmaceutical Applications

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride as an Intermediate for Clopidogrel

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is an impurity of clopidogrel, which is an antithrombotic agent. US20070225320A1 discusses a process for preparing clopidogrel or its salt, involving reacting racemic methyl alpha-amino-(2-chlorophenyl)acetate with L-(+)-tartaric acid . The process includes reacting a tartaric acid salt of S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate with a suitable base to form S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate . This is then reacted with 2-thienyl-p-toluenesulfonate to form S-(+)-methyl-α-(2-thienylethylamino)-(2-chloro phenyl)acetate hydrochloride, which is further reacted with formaldehyde to produce clopidogrel .

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride in Resolution of Racemic 2-chlorophenyl glycine

(S)-α-amino-(2-chlorophenyl)acetic acid can be obtained with high enantiomeric purity (>99%) through the resolution of racemic 2-chlorophenyl glycine using immobilized penicillin G acylase .

Synthesis and Chemical Processes

Process for preparation of clopidogrel

The present invention relates to a process for the preparation of clopidogrel and intermediates thereof . In an aspect, the present invention relates to a process for the preparation of methyl-α-amino-(2-chlorophenyl)-acetate of Formula V, comprising :

- reacting methyl-α-amino-(2-chlorophenyl)-acetate of Formula V with L-(+)-tartaric acid;

- separating the formed tartaric acid salt of S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate of Formula III from a reaction mixture; and

- heating the reaction mixture to form methyl-α-amino-(2-chlorophenyl)-acetate of Formula V .

Step a) involves reaction of methyl-α-amino-(2-chlorophenyl)-acetate of Formula V with L-(+)-tartaric acid in a suitable solvent . Suitable solvents include but are not limited to: alcohols such as methanol, ethanol, propanol, butanol and the like; ketonic solvents such as acetone, ethyl methyl ketone, isobutyl ketone and the like; nitrile solvents such as acetonitrile and the like; and mixtures thereof or their combinations with water in various proportions without limitation .

Mechanism of Action

The mechanism of action of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways related to neurotransmission or metabolic processes.

Effects: Inhibition or activation of target proteins, leading to physiological responses.

Comparison with Similar Compounds

Similar Compounds

®-Amino-(2-chloro-phenyl)-acetic acid hydrochloride: The enantiomer of the compound with different biological activity.

2-Chloro-phenylacetic acid: Lacks the amino group, resulting in different chemical properties.

Amino-phenylacetic acid: Lacks the chloro substituent, affecting its reactivity and applications.

Uniqueness

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride, commonly referred to as a glycine derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is characterized by the following structural formula:

Physical Properties:

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: 328.8 ± 32.0 °C at 760 mmHg

- Melting Point: 220-230 °C

Research indicates that this compound interacts with various biological targets, influencing several pathways:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against gram-positive and gram-negative bacteria. It has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth.

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and urea metabolism respectively .

- Anticancer Properties : Studies have demonstrated its potential in inhibiting tumor growth and angiogenesis in various cancer models, suggesting a role in cancer therapy .

Antibacterial Efficacy

The antibacterial activity of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride was evaluated against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 30 µg/mL | 30 |

| K. pneumoniae | 19 µg/mL | 19 |

These results indicate that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antibacterial agent.

Enzyme Inhibition Studies

The compound's inhibitory effects on AChE and urease were also assessed:

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 75% |

| Urease | 85% |

These findings highlight its potential therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.

Case Studies

- Anticancer Activity : In chick chorioallantoic membrane assays, (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride demonstrated significant inhibition of angiogenesis and tumor growth, comparable to established chemotherapeutic agents .

- Neuroprotective Effects : A study on neuroprotection indicated that the compound reduced oxidative stress markers in neuronal cell lines, supporting its potential use in neurodegenerative diseases .

- Hypolipidemic Effects : Research on novel derivatives of this compound showed promising hypolipidemic activity in high-fat diet-induced hyperlipidemia models in rats, suggesting its utility in metabolic disorders .

Q & A

Q. How to mitigate risks of off-target effects in phenotypic screening?

- Methodological Answer : Conduct:

- Counter-screening against related enzymes (e.g., kinases, phosphatases) to assess selectivity.

- CRISPR-Cas9 knockout models to confirm phenotype dependence on the target protein.

- Proteome-wide affinity pulldown (using biotinylated probes) to identify non-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.